(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride
Description
(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a cyclopropyl group at position 5 and an aminomethyl group at position 4, with a hydrochloride counterion. The cyclopropyl substituent introduces steric bulk and conformational rigidity, which may influence binding interactions in biological systems or material properties.
Properties
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-6-7(5-1-2-5)10-4-9-6;/h4-5H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKRTGKSGPAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Formation of Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving suitable amines and reducing agents like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted methanamine derivatives.
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the potential of oxazole derivatives, including (5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride, as inhibitors of human acetylcholinesterase (hAChE). Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibiting this enzyme can lead to cognitive enhancement, making these compounds candidates for treating neurodegenerative diseases such as Alzheimer's.
Case Study:
In a study evaluating various oxazolone derivatives for their hAChE inhibitory activity, it was found that specific modifications to the oxazole structure could significantly enhance inhibitory potency. The most potent compounds demonstrated significant improvements in cognitive function in animal models, suggesting that this compound may have similar effects .
Synthetic Chemistry
The compound serves as a building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules, which can be further explored for diverse biological activities.
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of hAChE inhibitors |
| Material Science | Development of novel polymeric materials |
| Agrochemicals | Potential use in developing new pesticides |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that derivatives of this compound can exhibit varying degrees of blood-brain barrier permeability, which is essential for central nervous system applications .
Toxicological Profile:
The compound has been classified with specific hazards such as acute toxicity and skin irritation. Proper handling protocols are recommended to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and oxazole ring play crucial roles in the binding affinity and specificity of the compound. The methanamine group can participate in hydrogen bonding and electrostatic interactions, enhancing the overall efficacy of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to analogs with variations in the heterocycle, substituents, or counterions. Below is a detailed analysis and data table:
Structural and Functional Comparisons
Heterocycle Variations :
- Thiazole vs. Oxazole : Replacing the oxygen atom in oxazole with sulfur (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride, CAS 690632-35-0 ) increases molecular weight due to sulfur’s higher atomic mass. Thiazoles often exhibit distinct electronic properties and bioavailability compared to oxazoles .
- Oxadiazole Derivatives : Compounds like [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS 1082420-52-7 ) replace the oxazole with a 1,2,4-oxadiazole ring. This modification alters aromaticity, hydrogen-bonding capacity, and metabolic stability .
Substituent Variations: Cyclopropyl vs. tert-Butyl: (5-tert-Butyl-1,3-oxazol-4-yl)methanamine hydrochloride (EN300-5011476) substitutes cyclopropyl with a bulkier tert-butyl group, increasing lipophilicity and steric hindrance, which may affect solubility and receptor interactions . Phenyl vs.
Counterion and Physicochemical Properties :
- Hydrochloride salts (common in the listed compounds) improve crystallinity and solubility in polar solvents. Melting points (e.g., mp 268°C for [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) suggest thermal stability influenced by substituents and heterocycle type .
Data Table: Key Parameters of Comparable Compounds
*Molecular weight estimated from formula in .
Key Findings and Implications
- Electronic Effects : Thiazole derivatives (e.g., ) may exhibit enhanced hydrogen-bonding capacity due to sulfur’s electronegativity, whereas oxadiazoles () offer varied aromaticity and metabolic stability .
- Thermal Stability : Higher melting points in chlorophenyl-substituted compounds () suggest stronger intermolecular interactions, possibly due to halogen bonding .
Notes
Data Limitations : Detailed pharmacological or mechanistic studies on the target compound are absent in the provided evidence. Comparisons rely on structural analogs and catalog data.
Synthetic Utility : Many listed compounds (e.g., ) are intermediates, highlighting their roles in constructing complex molecules rather than end-use applications .
Biological Activity
(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and recent research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions that form the oxazole ring. Various synthetic routes have been explored, including the reaction of cyclopropylamine with appropriate carbonyl compounds under controlled conditions to yield the desired oxazole derivative. The hydrochloride salt form is often produced to enhance solubility and stability.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In cell line studies, it has shown cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of growth and cell wall synthesis |
| Anticancer | Breast cancer cells | Induction of apoptosis; G2/M arrest |
| Colon cancer cells | Cytotoxicity and growth inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the oxazole moiety plays a crucial role in binding to target proteins involved in cell proliferation and survival pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent .
- Cancer Cell Line Studies : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours . Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Recent Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Novel derivatives are being synthesized to improve potency and selectivity against specific targets.
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds have shown that modifications in the oxazole ring can significantly affect biological activity. For instance, derivatives with additional functional groups have demonstrated enhanced anticancer properties .
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | Potency (IC50) |
|---|---|---|
| This compound | Anticancer | 50 µM |
| Related Oxazole Derivative A | Anticancer | 25 µM |
| Related Oxazole Derivative B | Antimicrobial | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
